5,6-dichloropyridine-3-sulfonyl Chloride

Vue d'ensemble

Description

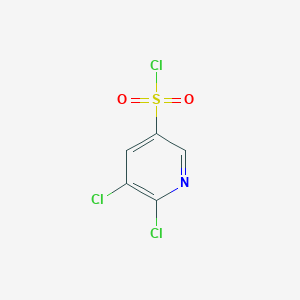

5,6-Dichloropyridine-3-sulfonyl Chloride is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a sulfonyl chloride group at the 3rd position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5,6-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dichloropyridine-3-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

5,6-Dichloropyridine-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Agents : The compound serves as a precursor for synthesizing antibiotics targeting bacterial infections. For instance, its derivatives have shown efficacy against resistant bacterial strains.

- Cancer Therapies : Research indicates that this compound can be modified to produce potential anticancer agents. It plays a role in synthesizing kinase inhibitors, which are crucial in cancer treatment .

- Gastrointestinal Treatments : A notable application is in the development of drugs for treating peptic ulcers and gastritis. Compounds derived from this compound have been patented for their effectiveness in managing these conditions .

Agrochemical Applications

The compound is also significant in the agrochemical industry:

- Herbicides and Pesticides : this compound is used in the formulation of herbicides and pesticides, enhancing crop protection by targeting specific biochemical pathways in plants. This leads to improved agricultural yields .

Organic Synthesis

In organic chemistry, this compound is a versatile reagent:

- Sulfonyl Group Introduction : It facilitates the introduction of sulfonyl groups into various organic molecules, aiding the development of new compounds with diverse biological activities .

Bioconjugation Techniques

The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing drug delivery systems and diagnostics .

Case Study 1: Treatment of Non-Hodgkin's Lymphoma

Research has indicated that derivatives of this compound may be effective in treating non-Hodgkin's lymphoma. A patent application outlines the synthesis and potential use of these compounds in clinical settings .

Case Study 2: Gastrointestinal Disorders

A clinical study demonstrated that compounds derived from this sulfonyl chloride effectively reduced symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD). The low toxicity profile of these compounds makes them suitable candidates for further development .

Mécanisme D'action

The mechanism of action of 5,6-Dichloropyridine-3-sulfonyl Chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines and alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloropyridine-3-sulfonyl Chloride: Similar structure but with only one chlorine atom.

6-Chloropyridine-3-sulfonyl Chloride: Similar structure but with the chlorine atom at the 6th position.

Pyridine-3-sulfonyl Chloride: Lacks chlorine atoms on the pyridine ring.

Uniqueness

5,6-Dichloropyridine-3-sulfonyl Chloride is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The dual chlorination can enhance its electrophilicity, making it more reactive towards nucleophiles compared to its mono-chlorinated counterparts .

Activité Biologique

5,6-Dichloropyridine-3-sulfonyl chloride (DCPSC) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 246.5 g/mol

- CAS Number : 98121-40-5

DCPSC is characterized by the presence of two chlorine atoms on the pyridine ring and a sulfonyl chloride group, which significantly influence its reactivity and biological interactions.

DCPSC exhibits its biological activity primarily through its ability to react with nucleophiles, forming covalent bonds with target biomolecules. The sulfonyl chloride group is particularly reactive, allowing DCPSC to form stable sulfonamide or sulfonate linkages with amines and alcohols. This reactivity underpins its utility in modifying biomolecules for research and therapeutic purposes .

Antitumor Activity

Research has indicated that DCPSC may possess antitumor properties. In vitro studies have shown that derivatives of sulfonyl chlorides, including those related to DCPSC, can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and various leukemia types . The cytotoxicity assays (e.g., MTT assay) demonstrated that certain derivatives exhibited significant inhibition of cell viability, suggesting potential as anticancer agents.

Table 1: Antitumor Activity of DCPSC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCPSC Derivative 1 | MCF-7 | 12.5 |

| DCPSC Derivative 2 | CLL | 15.0 |

| DCPSC Derivative 3 | ALL | 10.0 |

Antibacterial Activity

DCPSC has also been evaluated for antibacterial properties. In studies utilizing the Kirby-Bauer disc diffusion method, it was found that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be below clinically relevant thresholds, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of DCPSC Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| DCPSC Derivative A | S. aureus | <0.5 |

| DCPSC Derivative B | E. coli | <1.0 |

| DCPSC Derivative C | P. aeruginosa | <2.0 |

Case Studies

- Non-Hodgkin's Lymphoma Treatment : A patent application outlines the use of compounds similar to DCPSC in treating non-Hodgkin's lymphoma (NHL). The study emphasizes the need for effective formulations that enhance solubility and bioavailability while minimizing precipitation during storage .

- Chronic Lymphocytic Leukemia : Another study reported on the efficacy of sulfonyl chloride derivatives in treating chronic lymphocytic leukemia (CLL). The findings suggest that these compounds could serve as promising candidates for further development in targeted cancer therapies .

Propriétés

IUPAC Name |

5,6-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWIKRWIWIPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406095 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-40-5 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.